4-(2-Aminophenyl)-4-oxobutanoic acid
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Overview
Description
4-(2-Aminophenyl)-4-oxobutanoic acid is an organic compound with the molecular formula C10H9NO4. It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a butanoic acid chain with a keto group. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-aminophenyl)-4-oxobutanoic acid can be achieved through several methods. One common approach involves the reaction of 2-aminophenylacetic acid with succinic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Aminophenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(2-Aminophenyl)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2-aminophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the keto group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 4-(2-Aminophenyl)-2,4-dioxobutanoic acid
- 2-(2-Aminophenyl)-4-oxobutanoic acid
- 4-(2-Aminophenyl)-4-oxocrotonic acid
Comparison: 4-(2-Aminophenyl)-4-oxobutanoic acid is unique due to its specific structural arrangement, which imparts distinct reactivity and biological activity compared to its analogs. The presence of both an amino group and a keto group in the same molecule allows for a diverse range of chemical reactions and interactions with biological targets .
Properties
CAS No. |
35402-55-2 |
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Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-(2-aminophenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H11NO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-4H,5-6,11H2,(H,13,14) |
InChI Key |
BIASMBPERGWEBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC(=O)O)N |
Origin of Product |
United States |
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